molecular formula C20H19NO4 B5377404 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol

2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol

Cat. No. B5377404
M. Wt: 337.4 g/mol
InChI Key: NISRURWXXKDTGV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol, also known as TMQ or oxyquinoline, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In infectious diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative properties. 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases. 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. Additionally, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess a variety of biochemical and physiological effects, making it a versatile tool for studying various disease processes. However, one limitation of using 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are several future directions for the study of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol. One area of research could focus on the development of more potent and selective 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol analogs, which could have improved therapeutic potential. Additionally, further studies could investigate the potential use of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol and its potential therapeutic applications in various disease processes.

Synthesis Methods

The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the cyclization of the amine with 8-hydroxyquinoline to form 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol.

Scientific Research Applications

2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells. In neurodegenerative diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to protect against oxidative stress and promote neuronal survival. In infectious diseases, 2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol has been shown to possess antimicrobial properties against a variety of pathogens.

properties

IUPAC Name

2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-11-13(12-18(24-2)20(17)25-3)7-9-15-10-8-14-5-4-6-16(22)19(14)21-15/h4-12,22H,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISRURWXXKDTGV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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